5-Bromo-2-(dimethylamino)benzaldehyde
Overview
Description
“5-Bromo-2-(dimethylamino)benzaldehyde” is a chemical compound with the molecular formula C9H10BrNO . It has a molecular weight of 228.09 g/mol.
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(dimethylamino)benzaldehyde” consists of a benzene ring substituted with a bromo group at the 5th position and a dimethylamino group at the 2nd position . The benzene ring also has an aldehyde group attached .Physical And Chemical Properties Analysis
“5-Bromo-2-(dimethylamino)benzaldehyde” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
1. Application in Medicinal Chemistry
- Summary of the Application: The compound is used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which are evaluated as potential inhibitors of the α-glucosidase enzyme .
- Methods of Application: The synthesis involves the use of different spectroscopic techniques like EIMS, HRMS, 1H-NMR, and 13C-NMR . Molecular docking is performed on selected compounds to understand the molecular interaction of molecules with the active site of the enzyme .
- Results or Outcomes: Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM . Compounds 1 (IC50=37.82±0.08 μM), 9 (IC50=37.76±0.05 μM), 12 (IC50=24.96±0.09 μM), 16 (IC50=21.15±0.08 μM) and 17 (IC50=8.34±0.02 μM) showed excellent inhibition as compared to the standard drug acarbose (IC50=38.25±0.12 μM) .
2. Application in Synthesis of New Derivatives
- Summary of the Application: The compound is used in the synthesis of new 5-bromo-2-hydroxy-benzamide derivatives .
- Methods of Application: The synthesis involves the reaction of 5-bromo-2-hydroxy-benzamide with methyl/ethyl α-halogenated acid esters to obtain methyl/ethyl esters . These esters, in reaction with hydrazine, provide hydrazides . In the next step, hydrazides are condensed with substituted benzaldehydes, obtaining hydrazones .
- Results or Outcomes: The synthesized compounds were characterized using modern physico-chemical methods (FTIR, 1H-NMR, 13C-NMR, MS) . The obtained data proved their identity and provided their elemental composition .
3. Analytical, Biochemical and Synthetic Applications
- Summary of the Application: Para-dimethylaminobenzaldehyde (DMAB), which is structurally similar to “5-Bromo-2-(dimethylamino)benzaldehyde”, has found usefulness in a wide range of applications from analytical, biochemical to synthetic procedures and processes alongside other miscellaneous applications .
- Methods of Application: The unique structural feature of containing a para-dialkylamino substituent to an aldehyde moiety renders it highly reactive towards a wide range of compounds and this has made it useful as a condensation reagent, oxidizable and reducible reactant in many reactions .
- Results or Outcomes: This compound will be more relevant in years to come in microbiology, chemical pathology, and organic synthesis as well as pharmaceutical and analytical chemistry .
4. Synthesis of Substituted Benzaldehydes
- Summary of the Application: The compound is used in the synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure .
- Methods of Application: The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .
- Results or Outcomes: This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde .
5. Analytical, Biochemical and Synthetic Applications
- Summary of the Application: Para-dimethylaminobenzaldehyde (DMAB), which is structurally similar to “5-Bromo-2-(dimethylamino)benzaldehyde”, has found usefulness in a wide range of applications from analytical, biochemical to synthetic procedures and processes alongside other miscellaneous applications .
- Methods of Application: The unique structural feature of containing a para-dialkylamino substituent to an aldehyde moiety renders it highly reactive towards a wide range of compounds and this has made it useful as a condensation reagent, oxidizable and reducible reactant in many reactions .
- Results or Outcomes: This compound will be more relevant in years to come in microbiology, chemical pathology, and organic synthesis as well as pharmaceutical and analytical chemistry .
6. Synthesis of Substituted Benzaldehydes
- Summary of the Application: The compound is used in the synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure .
- Methods of Application: The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .
- Results or Outcomes: This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde .
properties
IUPAC Name |
5-bromo-2-(dimethylamino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELBDTNCLYIYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578040 | |
Record name | 5-Bromo-2-(dimethylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(dimethylamino)benzaldehyde | |
CAS RN |
171881-36-0 | |
Record name | 5-Bromo-2-(dimethylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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